(2-(Hydroxymethyl)phenyl)propanoic acid (2-(Hydroxymethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19787967
InChI: InChI=1S/C10H12O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13)
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

(2-(Hydroxymethyl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC19787967

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(2-(Hydroxymethyl)phenyl)propanoic acid -

Specification

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 3-[2-(hydroxymethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H12O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Standard InChI Key UQWIVJQROLHLPR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCC(=O)O)CO

Introduction

Structural Characteristics

Molecular Architecture

(2-(Hydroxymethyl)phenyl)propanoic acid exists in two isomeric forms, differentiated by the hydroxymethyl group’s position on the phenyl ring:

Propertyortho-Isomer (CAS 10172-25-5)para-Isomer (CAS 88416-60-8)
IUPAC Name3-[2-(Hydroxymethyl)phenyl]propanoic acid2-[4-(Hydroxymethyl)phenyl]propanoic acid
SMILESC1=CC=C(C(=C1)CCC(=O)O)COCC(C(=O)O)C1=CC=C(C=C1)CO
InChI KeyUQWIVJQROLHLPR-UHFFFAOYSA-NXXDWVGMLZQDDAD-UHFFFAOYSA-N
Molecular FormulaC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}

The ortho-isomer positions the hydroxymethyl group adjacent to the propanoic acid chain, whereas the para-isomer places it opposite . This spatial arrangement influences intermolecular interactions, such as hydrogen bonding and steric effects, which are critical for reactivity and crystallinity.

Spectroscopic and Computational Data

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain proprietary. Computational models predict a planar phenyl ring with a dihedral angle of 1515^\circ between the hydroxymethyl and carboxylic acid groups, facilitating conjugation .

Synthesis and Production

Industrial Methods

Large-scale synthesis typically involves:

  • Friedel-Crafts Acylation: Introducing the propanoic acid chain to a hydroxymethylbenzene derivative.

  • Hydrolysis: Converting intermediates to the final carboxylic acid.
    Advanced purification techniques, such as recrystallization from ethanol-water mixtures or preparative chromatography, achieve >98% purity.

Laboratory-Scale Approaches

Smaller batches utilize:

  • Grignard Reactions: Phenylmagnesium bromide reacting with β-propiolactone derivatives.

  • Enzymatic Catalysis: Lipase-mediated ester hydrolysis for enantioselective synthesis.

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2) deprotonates in basic media, forming water-soluble salts, while the hydroxymethyl group (pKa15\text{p}K_a \approx 15) remains protonated under physiological conditions .

Functional Group Transformations

  • Esterification: Reacts with alcohols under acidic catalysis to yield esters, useful in polymer synthesis.

  • Oxidation: The hydroxymethyl group oxidizes to a carbonyl, forming 2-(carboxybenzoyl)propanoic acid, a potential enzyme inhibitor.

Applications

Pharmaceutical Intermediate

As a metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs), it serves in pharmacokinetic studies to assess drug clearance. Structural analogs demonstrate moderate cyclooxygenase (COX) inhibition, suggesting anti-inflammatory potential.

Material Science

The hydroxymethyl group participates in cross-linking reactions with epoxy resins, enhancing thermoset polymer durability.

Future Perspectives

Further research should:

  • Clarify isomer-specific bioactivity.

  • Explore enantioselective synthesis for chiral drug development.

  • Investigate copolymerization with biodegradable polyesters for medical devices.

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